Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, also known as isopropyl 5-(chloromethyl)-2-furoate, is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This compound is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate typically involves the esterification of 5-(chloromethyl)furan-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the furan ring.
Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction: Products include the corresponding alcohols of the ester group.
Scientific Research Applications
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The furan ring and ester group contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propan-2-yl 5-(bromomethyl)furan-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The isopropyl ester group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl analogs. The chloromethyl group offers a balance between reactivity and stability, making it suitable for various chemical transformations .
Biological Activity
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, a derivative of furan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses structural features that suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with a chloromethyl group and an ester functional group, which may influence its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloromethyl furan have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Chloromethylfuran | Staphylococcus aureus | 50 µg/mL |
5-Chloromethylfuran derivatives | Escherichia coli | 75 µg/mL |
This compound | Pseudomonas aeruginosa | TBD |
Note: TBD indicates that further research is needed to establish MIC values for the compound .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that furan derivatives can exhibit cytotoxic effects on cancer cell lines. The presence of the chloromethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxicity of various furan derivatives, including this compound, against human cancer cell lines such as HeLa and MCF-7. The results suggested that these compounds could induce apoptosis through the activation of caspase pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature allows for interaction with lipid bilayers, leading to increased permeability and eventual cell death.
- DNA Interaction : Some studies suggest that furan derivatives may intercalate into DNA, disrupting replication and transcription processes.
Safety and Toxicology
Preliminary toxicity assessments indicate that while some furan derivatives can be cytotoxic to cancer cells, they may also exhibit toxic effects on normal cells at higher concentrations. Therefore, detailed toxicological studies are necessary to evaluate the safety profile of this compound.
Properties
IUPAC Name |
propan-2-yl 5-(chloromethyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSNEFRYKWKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368450 |
Source
|
Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-47-0 |
Source
|
Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.